molecular formula C13H12N2O3 B1310525 Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate CAS No. 188781-06-8

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

Cat. No.: B1310525
CAS No.: 188781-06-8
M. Wt: 244.25 g/mol
InChI Key: RAGYYZDMZFSPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate is a chemical compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a hydroxyl group and a phenyl group attached to the pyrimidine ring, makes it an interesting subject for scientific research.

Scientific Research Applications

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

These compounds share some chemical properties but differ in their specific biological activities and applications.

Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-12(16)10-8-14-13(17)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGYYZDMZFSPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445112
Record name Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188781-06-8
Record name Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.